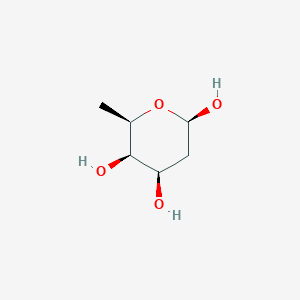

2,6-Dideoxy-beta-D-galactose

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12O4 |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

(2R,4R,5R,6R)-6-methyloxane-2,4,5-triol |

InChI |

InChI=1S/C6H12O4/c1-3-6(9)4(7)2-5(8)10-3/h3-9H,2H2,1H3/t3-,4-,5-,6+/m1/s1 |

InChI Key |

FDWRIIDFYSUTDP-KAZBKCHUSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O)O)O |

Canonical SMILES |

CC1C(C(CC(O1)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution of 2,6 Dideoxy Beta D Galactose

Presence in Glycosylated Natural Products and Secondary Metabolites

Antibiotics

Landomycin: The landomycins are a family of angucycline antibiotics known for their potent anticancer activities. researchgate.net Landomycin A and Landomycin E, for instance, are composed of a polyketide glycosylated moiety with sugar chains of varying lengths. researchgate.net These sugar chains often incorporate 2,6-dideoxyhexoses. For example, the synthesis of Landomycin A involves the attachment of a sugar chain to the landomycin aglycone, which can include 2,6-dideoxy-6-bromoglycosyl donors. acs.org TDP-d-olivose, a 2,6-dideoxysugar, is a common donor in the biosynthesis of landomycin. nih.gov

Mithramycin: Also known as plicamycin, mithramycin is an antineoplastic antibiotic produced by Streptomyces plicatus. wikipedia.org It functions as an RNA synthesis inhibitor by binding to the minor groove of GC-rich DNA. wikipedia.orgcellsignal.com The structure of mithramycin includes a complex glycosidic chain containing 2,6-dideoxy sugars. wikipedia.org Specifically, TDP-d-olivose is a precursor in the biosynthesis of mithramycin. nih.gov

Digitoxin (B75463): A cardiac glycoside, digitoxin is used in the treatment of heart failure and certain cardiac arrhythmias. wikipedia.orgdrugbank.com Its structure features a trisaccharide chain attached to the digitoxigenin (B1670572) aglycone. This sugar chain is composed of three units of a 2,6-dideoxy sugar. wikipedia.orgnih.gov

Avilamycin: This antibiotic is an oligosaccharide derivative produced by Streptomyces viridochromogenes and is used as a growth promotant in animals. nih.govtoku-e.com Avilamycin A, a major component, possesses a complex structure that includes 2,6-dideoxy-D-ribo-hexopyranosylidene and other deoxysugar units. nih.govfao.org TDP-d-olivose is a known precursor in the biosynthesis of avilamycin. nih.gov

Erythromycin (B1671065): A macrolide antibiotic, erythromycin is used to treat a wide range of bacterial infections. wikipedia.orgdrugbank.com While the primary sugar components of erythromycin A are desosamine (B1220255) and cladinose, other forms like erythromycin C contain a 2,6-dideoxy-3-C-methyl-alpha-L-ribo-hexopyranosyl residue. nih.govresearchgate.net

Comparative Analysis with Other Dideoxyhexoses

2,6-Dideoxy-beta-D-galactose belongs to a broader class of sugars known as dideoxyhexoses. These are monosaccharides that have had two of their hydroxyl groups replaced by hydrogen atoms. The position of the deoxygenation significantly impacts the sugar's chemical properties and biological role.

| Dideoxyhexose | Common Natural Occurrence | Key Biological Role |

| 2,6-Dideoxy-D-galactose | Antibiotics (e.g., Landomycin, Mithramycin) | Component of glycosidic chains contributing to antibiotic activity. |

| 3,6-Dideoxy-D-glucose (Paratose) | Bacterial lipopolysaccharides (LPS) | Antigenic determinant in the O-antigen of bacteria like Salmonella. glycoforum.gr.jp |

| 3,6-Dideoxy-D-galactose (Abequose) | Bacterial lipopolysaccharides (LPS) | Antigenic determinant in the O-antigen of bacteria like Yersinia pseudotuberculosis. glycoforum.gr.jpasm.org |

| 3,6-Dideoxy-L-galactose (Colitose) | Bacterial lipopolysaccharides (LPS) | Component of the O-antigen in some bacterial strains. glycoforum.gr.jp |

| 2,3,6-Trideoxy-L-threo-hexose (Rhodinose) | Cardiac glycosides | Component of glycosidic chains in certain cardiac glycosides. |

While 2,6-dideoxyhexoses are prominent in certain classes of antibiotics, 3,6-dideoxyhexoses are more commonly associated with the lipopolysaccharides (LPS) of Gram-negative bacteria. asm.orgnih.gov In these structures, they often serve as key antigenic determinants, playing a crucial role in the recognition of the bacteria by the host's immune system. The biosynthesis of these various dideoxyhexoses proceeds through distinct enzymatic pathways, often starting from a common precursor like TDP-D-glucose. nih.gov The specific enzymes involved dictate the final deoxygenation pattern and stereochemistry of the resulting sugar. nih.gov

Biosynthetic Pathways of 2,6 Dideoxy Beta D Galactose and Its Derivatives

Specific Biosynthetic Routes Involving Galacto-Configuration

The biosynthesis of 2,6-dideoxy-D-galactose and its N-acetylated form involves specific enzymatic pathways that build upon the general principles of deoxysugar synthesis.

The biosynthesis of TDP-2,6-dideoxy-D-hexoses typically starts from TDP-D-glucose. nih.gov The key steps are:

Activation and Dehydration: The pathway begins with the conversion of glucose-1-phosphate to TDP-D-glucose, followed by a 4,6-dehydration to yield the crucial intermediate, TDP-4-keto-6-deoxy-D-glucose. nih.gov

C-2 Deoxygenation: A C-2 deoxygenation reaction then takes place, which involves a dehydration step followed by a reduction. nih.gov This step leads to the formation of TDP-4-keto-2,6-dideoxy-D-glucose. nih.gov

Stereospecific Reduction: The final configuration of the sugar is determined by the action of specific ketoreductases. For example, a C-4 ketoreduction can lead to the formation of various D- and L-2,6-dideoxyhexoses. nih.gov

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| TDP-D-glucose synthase | Activation of glucose | Glucose-1-phosphate, TTP | TDP-D-glucose |

| TDP-D-glucose-4,6-dehydratase | 6-deoxygenation | TDP-D-glucose | TDP-4-keto-6-deoxy-D-glucose |

| 2-dehydratase | 2-deoxygenation | TDP-4-keto-6-deoxy-D-glucose | TDP-4-keto-2,6-dideoxy-D-glucose |

| Ketoreductase | Stereospecific reduction | TDP-4-keto-2,6-dideoxy-D-glucose | TDP-2,6-dideoxy-D-hexose |

The biosynthesis of N-acetyl-D-fucosamine (UDP-2-acetamido-2,6-dideoxy-L-galactose) and its isomers starts from UDP-N-acetyl-D-glucosamine (UDP-GlcNAc). nih.govportlandpress.com

The pathway for UDP-N-acetyl-L-fucosamine has been elucidated and involves a series of enzymatic reactions:

Dehydration and Epimerization: The initial substrate, UDP-GlcNAc, undergoes a C-4, C-6 dehydration and C-5 epimerization. nih.gov

Reduction and Further Epimerization: This is followed by a reduction at C-4 and a C-2 epimerization to yield the final product. nih.gov

In Pseudomonas aeruginosa serotype O11, the enzymes WbjB, WbjC, and WbjD are involved in this pathway. nih.gov An intermediate in this pathway has been identified as UDP-2-acetamido-2,6-dideoxy-L-talose (UDP-L-PneNAc). nih.gov

A notable feature of these biosynthetic pathways is the presence of multifunctional enzymes that can catalyze several steps. For example, in the biosynthesis of UDP-N-acetyl-L-quinovosamine and UDP-N-acetyl-L-rhamnosamine from UDP-GlcNAc, the enzyme WbvB from Vibrio cholerae O37 catalyzes both the dehydration at C-4 and C-6, as well as epimerization at C-5 and C-3. portlandpress.com Similarly, in the biosynthesis of UDP-N-acetyl-L-fucosamine in P. aeruginosa, WbjB is a bifunctional enzyme that catalyzes C-4, C-6 dehydration and C-5 epimerization, and WbjC is also bifunctional, catalyzing C-3 epimerization and C-4 reduction. nih.gov

| Enzyme | Function |

|---|---|

| WbjB | Bifunctional: C-4, C-6 dehydration and C-5 epimerization |

| WbjC | Bifunctional: C-3 epimerization and C-4 reduction |

| WbjD | C-2 epimerization |

Pathways for N-Acetylated 2,6-Dideoxy-D-galactose (N-acetyl-D-fucosamine)

Key Intermediates (e.g., UDP-2-acetamido-2,6-dideoxy-L-lyxo-4-hexulose)

The biosynthesis of 2,6-dideoxyhexoses proceeds through a series of activated nucleotide sugar intermediates. The specific nature of the nucleotide (e.g., UDP, dTDP) and the structure of the sugar intermediates are defining features of these pathways. While pathways leading to L-isomers often start from UDP-D-N-acetylglucosamine (UDP-GlcNAc), those producing D-isomers typically begin with dTDP-D-glucose. nih.govnih.govportlandpress.com

A pivotal intermediate in the biosynthesis of several 2-acetamido-2,6-dideoxy-L-hexoses is UDP-2-acetamido-2,6-dideoxy-L-lyxo-4-hexulose . nih.govportlandpress.comtheadl.com This compound is generated from UDP-GlcNAc through the action of a multifunctional enzyme that catalyzes dehydration at the C-4 and C-6 positions, as well as epimerization at C-3 and C-5. nih.govtheadl.com In Vibrio cholerae serotype O37, the enzyme WbvB is responsible for this complex transformation. portlandpress.comtheadl.com This 4-keto intermediate is then a substrate for subsequent reductase and epimerase enzymes that determine the final stereochemistry of the sugar. nih.govtheadl.com For example, this intermediate is a precursor in the synthesis of UDP-N-acetyl-L-quinovosamine (gluco-configuration) and UDP-N-acetyl-L-rhamnosamine (manno-configuration). portlandpress.comtheadl.com

In pathways leading to D-configured 2,6-dideoxysugars, a common and essential intermediate is TDP-4-keto-6-deoxy-D-glucose . nih.govpnas.orgnih.gov This molecule is formed from TDP-D-glucose by the enzyme TDP-D-glucose 4,6-dehydratase, which catalyzes an irreversible oxidation, dehydration, and reduction sequence. koreascience.krresearchgate.net This intermediate serves as a branching point for numerous biosynthetic pathways. Subsequent enzymatic reactions, including C-2 deoxygenation, epimerization, and ketoreduction, modify this scaffold to produce a diverse array of deoxysugars. nih.govpsu.edu For instance, it is the precursor for the biosynthesis of D-olivose, D-digitoxose, and L-digitoxose found in various antibiotics. nih.govpsu.edu The generation of the galactose configuration would necessitate a specific C-4 ketoreductase that produces an axial hydroxyl group at the C-4 position. Non-stereospecific chemical reduction of TDP-4-keto-6-deoxyglucose has been shown to yield a mixture of both gluco- and galacto-dTDP-6-deoxypyranoses. wisc.edu

Another key intermediate, UDP-2-acetamido-2,6-dideoxy-α-D-xylo-4-hexulose , is formed from UDP-GlcNAc by a C4,6-dehydratase. researchgate.netplos.org This intermediate is found in the biosynthetic pathway of UDP-D-N-acetylquinovosamine (UDP-D-QuiNAc) in Bacillus cereus. plos.org

Table 1: Key Intermediates in Deoxysugar Biosynthesis

| Intermediate Compound Name | Abbreviation | Precursor | Nucleotide Carrier | Configuration | Reference |

|---|---|---|---|---|---|

| UDP-2-acetamido-2,6-dideoxy-L-lyxo-4-hexulose | - | UDP-D-N-acetylglucosamine | UDP | L-lyxo | nih.govportlandpress.comtheadl.com |

| TDP-4-keto-6-deoxy-D-glucose | TKDG | TDP-D-glucose | TDP | D-gluco | nih.govpnas.orgnih.gov |

| UDP-2-acetamido-2,6-dideoxy-α-D-xylo-4-hexulose | UDP-4-keto-4,6-d-deoxy-GlcNAc | UDP-D-N-acetylglucosamine | UDP | D-xylo | researchgate.netplos.org |

| UDP-2-acetamido-2,6-dideoxy-L-talose | UDP-L-PneNAc | UDP-D-N-acetylglucosamine | UDP | L-talo | nih.gov |

Genetic Basis and Enzyme Characterization in Deoxysugar Biosynthesis

The biosynthesis of deoxysugars is governed by specific sets of genes, often clustered together on the chromosome or on plasmids in bacteria. psu.edunih.gov The characterization of these genes and the enzymes they encode has been crucial for understanding and engineering these complex pathways.

Gene Cluster Identification

The genes responsible for the synthesis of a specific deoxysugar are typically organized into biosynthetic gene clusters (BGCs). This co-localization facilitates the coordinated expression of the required enzymes.

Streptomyces : In Streptomyces venezuelae, the jad gene cluster is responsible for producing the angucycline antibiotic jadomycin (B1254412) B, which contains the 2,6-dideoxysugar L-digitoxose. psu.edu Chromosome walking and sequence analysis identified eight genes (jadO, P, Q, S, T, U, V, and X) involved in the sugar's biosynthesis and attachment. psu.edu The proposed functions based on homology include a glucose-1-phosphate nucleotidyltransferase (JadQ), a 4,6-dehydratase (JadT), a 2,3-dehydratase (JadO), ketoreductases (JadP, JadV), an epimerase (JadU), and a glycosyltransferase (JadS). psu.edu Similarly, the avr gene cluster in Streptomyces avermitilis contains the genes for the biosynthesis of L-oleandrose. nih.gov

Vibrio and Pseudomonas : In Gram-negative bacteria, the genes for O-antigen biosynthesis, which often include deoxysugars, are clustered. In Vibrio cholerae O37, the wbv gene cluster includes wbvB, wbvR, and wbvD, which together convert UDP-GlcNAc to UDP-N-acetyl-L-quinovosamine. portlandpress.comtheadl.com In Plesiomonas shigelloides O17, which shares an O-antigen structure with Shigella sonnei, the O-antigen gene cluster contains genes like wbgY and wbgZ that are implicated in the synthesis of 2-acetamido-2-deoxy-L-altrose and N-acetyl-D-fucosamine derivatives. nih.govnih.govoup.com

Table 2: Representative Gene Clusters for Deoxysugar Biosynthesis

| Gene Cluster | Organism | Product | Key Genes and Proposed Functions | Reference |

|---|---|---|---|---|

| jad | Streptomyces venezuelae | L-Digitoxose | jadQ (Nucleotidyltransferase), jadT (4,6-Dehydratase), jadO (2,3-Dehydratase), jadP/V (Reductases), jadU (Epimerase), jadS (Glycosyltransferase) | psu.edu |

| avr | Streptomyces avermitilis | L-Oleandrose | avrBCDEFGHI gene cassette | nih.gov |

| wbv | Vibrio cholerae O37 | UDP-N-acetyl-L-quinovosamine | wbvB (Dehydratase/Epimerase), wbvR (Reductase), wbvD (Epimerase) | portlandpress.comtheadl.com |

| rml | Streptococcus pyogenes | dTDP-L-rhamnose | rmlA (Thymidylyltransferase), rmlB (4,6-Dehydratase), rmlC (3,5-Epimerase), rmlD (4-Ketoreductase) | nih.gov |

Recombinant Enzyme Expression and Purification

To characterize the function of individual enzymes in a biosynthetic pathway, their corresponding genes are often cloned and overexpressed in a heterologous host, most commonly Escherichia coli. pnas.orgnih.govjmb.or.kr This allows for the production of large quantities of purified protein for in vitro biochemical assays.

The process typically involves:

Cloning : The gene of interest is amplified via PCR from the source organism's genomic DNA and cloned into an expression vector, such as the pET series. pnas.org Often, an affinity tag (e.g., a polyhistidine-tag) is added to the N- or C-terminus of the protein to facilitate purification. jmb.or.krnih.gov

Expression : The resulting plasmid is transformed into an E. coli expression strain, like BL21(DE3). pnas.orgnih.gov Protein expression is induced, for example, by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG), and the cells are grown for several hours at a controlled temperature. nih.gov

Purification : Cells are harvested and lysed, and the target protein is purified from the cell-free extract. Affinity chromatography (e.g., Ni-NTA for His-tagged proteins) is a common and effective first step. nih.govfrontiersin.org Further purification steps, such as ion-exchange or size-exclusion chromatography, may be employed to achieve near homogeneity. jmb.or.kr

This approach has been successfully used to express and purify numerous deoxysugar biosynthetic enzymes, including the RmlA, RmlB, RmlC, and RmlD enzymes for dTDP-L-rhamnose synthesis from various bacterial sources, and the five enzymes required to reconstitute the entire pathway for TDP-L-epivancosamine biosynthesis. pnas.orgnih.govfrontiersin.org

Mechanistic Enzymology of Deoxygenation and Epimerization Reactions

The transformation of common hexoses into deoxysugars involves a series of mechanistically complex enzymatic reactions, primarily deoxygenations and epimerizations.

Deoxygenation: The removal of hydroxyl groups is a hallmark of these pathways.

C-6 Deoxygenation : This is typically the first committed step in deoxysugar biosynthesis and is catalyzed by a 4,6-dehydratase (e.g., RmlB, JadT). nih.govnih.gov These enzymes contain a tightly bound NAD+ cofactor. The mechanism involves three main steps: 1) oxidation of the C-4 hydroxyl group by NAD+ to form a 4-keto intermediate; 2) elimination of water from C-5 and C-6, facilitated by an active site base, to form a 4-keto-Δ5,6-glucoseen intermediate; and 3) stereospecific reduction of the C-6 double bond by NADPH, which is formed in situ from the NADH generated in the first step. researchgate.net

C-2 Deoxygenation : This step occurs after C-6 deoxygenation and is catalyzed by a 2,3-dehydratase, which converts a TDP-4-keto-6-deoxyhexose into a TDP-4-keto-2,3,6-trideoxyhexose intermediate. pnas.orgnih.govpsu.edu This reaction proceeds through the formation of a 3,4-diketo intermediate. nih.gov

Epimerization: The inversion of stereochemistry at one or more chiral centers is critical for generating the vast diversity of sugar structures.

C-3, C-5 Epimerization : Enzymes like RmlC catalyze a double epimerization at C-3 and C-5, converting a D-sugar intermediate (TDP-4-keto-6-deoxy-D-glucose) into its L-sugar counterpart (TDP-4-keto-6-deoxy-L-mannose). nih.govnih.govfrontiersin.org This reaction proceeds through a proposed proton exchange mechanism at the two epimeric centers.

C-2 and C-4 Epimerization : Single epimerases are also common. For instance, in the biosynthesis of UDP-N-acetyl-L-quinovosamine, the enzyme WbvD acts as a C-2 epimerase, converting UDP-2-acetamido-L-rhamnose to its gluco-configured epimer. nih.govtheadl.com The stereochemistry at C-4 is determined by the stereospecificity of the C-4 ketoreductase that reduces the 4-keto intermediate. Reductases that deliver a hydride to one face of the keto group will produce a gluco (equatorial hydroxyl) configuration, while those delivering to the opposite face will produce a galacto (axial hydroxyl) configuration. nih.gov

Chemical Synthesis Methodologies for 2,6 Dideoxy Beta D Galactose and Its Conjugates

Strategies for 2-Deoxyglycoside and 2,6-Dideoxyglycoside Synthesis

The construction of 2-deoxyglycosidic linkages, particularly the β-anomer, is a formidable task in synthetic organic chemistry. nih.gov The lack of a participating group at the C-2 position makes it difficult to control the stereoselectivity of the glycosylation reaction, often leading to a mixture of α and β anomers. nih.govmdpi.com Over the years, chemists have devised several strategies, including direct glycosylation, indirect routes, and de novo synthesis, to overcome these hurdles. bris.ac.uknih.gov

Direct Glycosylation Approaches

Direct glycosylation involves the reaction of an activated glycosyl donor with a nucleophilic acceptor. bris.ac.uknih.govacs.org While this is the most straightforward approach, achieving high stereoselectivity is a major obstacle. acs.org

The primary challenge in the direct synthesis of 2,6-dideoxy-β-glycosides is controlling the anomeric stereoselectivity. nih.govnih.gov Without a directing group at the C-2 position, glycosylation reactions often yield mixtures of α- and β-glycosides. nih.gov The formation of the α-glycoside is often favored due to the anomeric effect. mdpi.comresearchgate.net The electron-rich nature of 2-deoxy- and 2,6-dideoxyglycosyl donors also tends to favor α-selective pathways. acs.org

Several factors influence the stereochemical outcome, including the reactivity of the glycosyl donor and acceptor, the promoter system, and the solvent. bris.ac.ukacs.org For instance, the reaction of 2-deoxyglycosyl bromides with alcohols can be promoted by silver salts, but the selectivity is highly dependent on the specific salt used. bris.ac.uk

| Donor | Acceptor | Promoter | Solvent | Ratio (α:β) | Yield (%) | Reference |

| 2,6-dideoxy-6-bromo-glycosyl donor | Landomycin aglycone | 18-crown-6 | - | - | 63 | bris.ac.uk |

| 2,6-dideoxy-sugar hemiacetals | Various | p-toluenesulfonyl chloride, KHMDS | - | High β-selectivity | Good | nih.gov |

| 2-deoxy- and 2,6-dideoxyglycosyl bromides | Various | Silver silicate (B1173343) | - | ≥1:6 | 44-90 | acs.org |

The choice of protecting groups on both the glycosyl donor and acceptor, as well as the promoter used to activate the donor, significantly impacts the stereoselectivity of the glycosylation. bris.ac.ukacs.orgnih.gov Ester-type protecting groups at the C-3 position can decrease β-selectivity. acs.org Conversely, strategically placed participating groups can help direct the stereochemical outcome. nih.gov For instance, a 2-(diphenylphosphinoyl)acetyl group has been shown to be effective as a remote stereodirecting group for the synthesis of β-configured 2,6-dideoxyglycosides. nih.gov

Promoters play a crucial role in activating the glycosyl donor. Traditional promoters for glycosyl halides include silver salts. bris.ac.uk More recently, various Lewis acids and other catalytic systems have been developed. For example, gold(III) chloride has been used for the α-selective synthesis of 2-deoxyglycosides from deoxy-phenylpropiolate glycoside donors. researchgate.net The combination of p-toluenesulfonyl chloride and potassium hexamethyldisilazide (KHMDS) has been reported as a reagent-controlled system for the β-selective synthesis of 2,6-dideoxy sugar donors. nih.gov

| Donor Protecting Group | Promoter | Outcome | Reference |

| Equatorial C-3 ester | - | Decreased β-selectivity | acs.org |

| 2-(Diphenylphosphinoyl)acetyl | - | Highly effective for β-directing | nih.gov |

| - | p-toluenesulfonyl chloride / KHMDS | High β-selectivity | nih.gov |

| - | Gold(III) chloride | α-selective | researchgate.net |

Indirect Synthetic Routes

Indirect methods offer an alternative to overcome the challenges of stereocontrol in direct glycosylation. mdpi.comresearchgate.net These strategies typically involve the introduction of a temporary directing group at the C-2 position of the glycosyl donor. mdpi.comresearchgate.net This group controls the stereochemistry of the glycosidic bond formation, and is subsequently removed to yield the desired 2-deoxyglycoside. mdpi.com

De Novo Synthesis from Simpler Precursors

Stereoselective Glycosylation for β-Configuration

Achieving a stereoselective synthesis of the β-configuration of 2,6-dideoxyglycosides is a significant goal due to the prevalence of this linkage in bioactive natural products. nih.govacs.org Several strategies have been developed to this end.

One approach involves the use of specific glycosyl donors and promoters that favor the formation of the β-anomer. For example, 2-deoxy- and 2,6-dideoxyglycosyl bromides have been shown to provide good β:α selectivities when activated with silver silicate. acs.org However, the efficiency and selectivity of this method are influenced by the protecting groups on the donor. acs.org Donors with an axial C-3 substituent are not suitable for this method. acs.org

Another strategy is the use of a remote directing group, such as the 2-(diphenylphosphinoyl)acetyl group mentioned earlier, which can effectively direct the formation of the β-glycosidic bond. nih.gov Indirect methods, as described in section 4.1.2, are also a reliable way to obtain exclusively β-configured 2-deoxyglycosides. mdpi.com For instance, the use of a 2-thioacetyl directing group has proven effective in achieving complete β-selectivity. mdpi.com

| Method | Key Feature | Outcome | Reference |

| Glycosyl Bromides | Silver silicate promoter | Good β:α selectivity (≥6:1) | acs.org |

| Remote Directing Group | 2-(diphenylphosphinoyl)acetyl group | Highly stereoselective for β-glycosides | nih.gov |

| Indirect Synthesis | 2-Thioacetyl directing group | Exclusive β-configuration | mdpi.com |

Utilizing Glycosyl Halides (e.g., Bromides, Iodides)

Glycosyl halides, particularly bromides and iodides, are classical glycosyl donors that have been effectively used in the synthesis of 2,6-dideoxy-beta-D-glycosides. The Koenigs-Knorr method, which traditionally employs glycosyl bromides, serves as a foundational approach. acs.org Recent advancements have demonstrated that 2,6-dideoxyglycosyl bromides can be prepared in high yields (72–94%) and utilized in glycosylation reactions to achieve good beta-selectivity (β:α ratios of ≥6:1). acs.org The stability and reactivity of these donors are influenced by the protecting groups on the sugar ring; for instance, 2,6-dideoxyglycosides often require an electron-withdrawing substituent for high efficiency and beta-selectivity. acs.org

The in situ formation of glycosyl bromides from anomeric acetates using reagents like trimethylsilyl (B98337) bromide (TMSBr) has been a significant development, avoiding harsh acidic conditions. nih.gov Subsequent activation with silver salts, such as silver silicate, promotes the formation of the β-glycosidic linkage. nih.gov The choice of protecting groups can influence the stereoselectivity of these reactions. nih.gov

Glycosyl iodides, being more reactive than bromides, can also be employed for the synthesis of β-glycosides. nih.gov They are often generated in situ and can react with nucleophiles to form the desired product. nih.gov For example, the conversion of a 2,6-dideoxy-6-bromo-glycosyl acetate (B1210297) to the corresponding iodide, followed by reaction with an aglycone in the presence of a crown ether, has been used to form β-glycosidic linkages. nih.gov

Table 1: Glycosylation using Glycosyl Halides

| Glycosyl Donor | Activator/Promoter | Typical Selectivity | Reference |

| 2,6-Dideoxyglycosyl Bromide | Silver Silicate | ≥6:1 (β:α) | acs.orgnih.gov |

| 2,6-Dideoxyglycosyl Iodide | Crown Ether | Predominantly β | nih.gov |

Application of Glycals

Glycals, which are cyclic enol ethers derived from sugars, are versatile starting materials for the synthesis of 2-deoxy and 2,6-dideoxy sugars. bris.ac.uk Acid-catalyzed additions to glycals can lead to the formation of 2-deoxyglycosides. The stereoselectivity of these reactions is often dependent on the reaction conditions and the nature of the glycal and acceptor molecules. bris.ac.uk For instance, acid-catalyzed glycosylations of oligosaccharides with an L-fucal at the reducing end are generally α-stereoselective. bris.ac.uk

One common strategy involves the conversion of glycals into 1,2-anhydro sugars. These intermediates can then be opened by a nucleophile, such as an alcohol, to yield the corresponding β-glycoside. mdpi.com For example, the oxidation of a protected glucal with oxone can generate a 1,2-anhydro intermediate, which upon reaction with methanol, yields the methyl β-glucoside. mdpi.com This approach provides a pathway to 2-deoxy-β-glycosides.

Role of Anomeric Activation (e.g., Phosphites, Imidates)

Methods involving the activation of the anomeric center through the formation of intermediates like phosphites and imidates are also crucial for the synthesis of 2,6-dideoxy-β-D-galactose derivatives. Glycosyl phosphites can be used as donors in a "one-pot sequential glycosylation" strategy to synthesize 2-deoxy-β-oligosaccharides. acs.org

Glycosyl imidates, such as trichloroacetimidates, are highly effective glycosyl donors. mdpi.com The reaction of a 2,6-dideoxy sugar hemiacetal with a trichloroacetonitrile (B146778) in the presence of a base can form the corresponding trichloroacetimidate. mdpi.com These donors are then activated by a Lewis acid to react with a glycosyl acceptor. The stereochemical outcome of the glycosylation can be influenced by the anomeric configuration of the imidate donor; the α-imidate is thermodynamically favored due to the anomeric effect. mdpi.com

Synthesis of Derivatized 2,6-Dideoxy-beta-D-galactose Building Blocks

The synthesis of derivatized building blocks of this compound is essential for constructing more complex glycans found in nature. These derivatives often feature amino and acetylated amino groups at various positions on the sugar ring.

N-Acetylated and Amino-Substituted Derivatives

The introduction of nitrogen-containing functional groups, such as amino and acetamido groups, is a key step in synthesizing biologically relevant derivatives of 2,6-dideoxy-D-galactose.

2-Acetamido-4-amino-2,4,6-trideoxy-D-galactose (AAT) is a critical component of zwitterionic polysaccharides (ZPSs) found on the surface of bacteria like Bacteroides fragilis. acs.orgnih.gov The synthesis of AAT building blocks is a significant challenge due to the presence of multiple functional groups that require orthogonal protection strategies.

One approach to an orthogonally protected AAT building block starts from D-glucosamine. nih.gov This multi-step synthesis involves the introduction of the C-4 amino substituent through a one-pot, three-step procedure that includes regioselective C-3-O-trichloroacetimidate formation, C-4-O-triflation, and subsequent intramolecular substitution. nih.gov Another strategy employs a de novo synthesis starting from N-Cbz-L-threonine, which can reduce the number of steps required to generate a suitably functionalized AAT glycosylating agent. acs.orgnih.gov

Table 2: Key Synthesized Derivatives of 2,6-Dideoxy-D-galactose

| Derivative | Starting Material | Key Synthetic Strategy | Scale | Reference |

| Orthogonally protected 2-acetamido-4-amino-2,4,6-trideoxy-D-galactose (AAT) | D-Glucosamine | Intramolecular substitution | Gram-scale | nih.gov |

| AAT building block | N-Cbz-L-threonine | De novo synthesis | --- | acs.orgnih.gov |

| 2,6-Dideoxy-D-lyxo-hexose | D-Galactose | Multi-step synthesis | Multigram-scale | nih.gov |

Azide-Containing Derivatives for Bioconjugation

The introduction of an azide (B81097) moiety onto the this compound scaffold provides a versatile chemical handle for bioconjugation. The azide group is relatively small, stable, and can participate in highly specific ligation reactions, such as the Staudinger ligation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." These reactions allow for the covalent attachment of the sugar to proteins, lipids, surfaces, or fluorescent probes.

A common strategy to introduce an azide group is through the nucleophilic displacement of a suitable leaving group, such as a sulfonate ester (e.g., tosylate or triflate) or a halide, with an azide salt (e.g., sodium azide). For instance, starting from a protected derivative of D-galactose, selective modification at the C-6 position to introduce a leaving group, followed by deoxygenation at C-2, sets the stage for azidation.

One notable example is the synthesis of 2-acetamido-1,3,6-tri-O-acetyl-6-azido-2,6-dideoxy-D-galactopyranose . biosynth.com This compound incorporates an azide at the C-6 position, making it a valuable building block for creating glycoconjugates. The synthesis typically starts from a more common sugar, such as D-galactose, and involves a series of steps including methylation, glycosylation, and fluorination of the acetamido group. biosynth.com

Another approach involves the direct azidation of a precursor with an available hydroxyl group via a Mitsunobu reaction. For example, the synthesis of methyl 2-acetamido-4-amino-2,4,6-trideoxy-α-D-galactopyranoside involves a key Mitsunobu reaction using diphenylphosphoryl azide (DPPA) to introduce the azide at the C-4 position, which is later reduced to an amine. researchgate.net A similar strategy could be adapted for the C-6 position of a 2-deoxy-galactose derivative. The synthesis of 6-azido-6-deoxy-α-galactosyl-phytosphingosine also utilizes a Mitsunobu reaction with DPPA to introduce the C-6 azide. acs.org

The metabolic incorporation of azido-sugars into cellular glycans is another powerful application. For example, 2-azido-2-deoxy-D-galactose (GalNAz) can be metabolically incorporated into the lipopolysaccharide (LPS) of Gram-negative bacteria like Salmonella typhi. uu.nl This allows for the specific labeling of newly synthesized LPS with probes via click chemistry, providing a tool to study LPS biosynthesis and for potential vaccine development. uu.nl

Table 1: Synthesis of Azide-Containing Derivatives of Galactose

| Starting Material | Target Compound | Key Reagents and Conditions | Reference |

|---|---|---|---|

| D-Galactose derivative | 2-Acetamido-1,3,6-tri-O-acetyl-6-azido-2,6-dideoxy-D-galactopyranose | Multi-step synthesis involving methylation, glycosylation, and fluorination. | biosynth.com |

| Methyl 2-acetamido-2,6-dideoxy-α-D-glucopyranoside | Methyl 2-acetamido-4-azido-2,4,6-trideoxy-α-D-galactopyranoside | Diphenylphosphoryl azide (DPPA), triphenylphosphine (B44618) (PPh₃), diethyl azodicarboxylate (DEAD) (Mitsunobu reaction). | researchgate.net |

| Per-TMS-protected galactose | 6-Azido-6-deoxy-α-galactosyl iodide | 1. Selective deprotection of C-6 OH. 2. DPPA, DIAD, PPh₃ (Mitsunobu reaction). 3. TMSI. | acs.org |

| D-Galactosamine hydrochloride | 2-Azido-2-deoxy-D-galactose | Triflyl azide (TfN₃), CuSO₄ in a diazotransfer reaction. | uu.nl |

Protected Intermediates for Oligosaccharide Assembly

The synthesis of oligosaccharides containing this compound requires carefully designed building blocks, known as glycosyl donors and acceptors, with a strategic arrangement of protecting groups. These protecting groups serve to mask the reactive hydroxyl groups, allowing for regioselective glycosylation reactions and preventing unwanted side reactions. The choice of protecting groups is crucial as it influences the reactivity and stereochemical outcome of the glycosylation.

Commonly used protecting groups in carbohydrate chemistry include acyl groups (e.g., acetyl, benzoyl), ether groups (e.g., benzyl, silyl), and acetals (e.g., benzylidene). The selection of these groups depends on their stability under different reaction conditions and the ease of their selective removal. For the synthesis of β-glycosides of 2-deoxy sugars, neighboring group participation from a C-2 substituent is absent, making stereocontrol a significant challenge. However, it has been shown that for 2,6-dideoxyglycosides, the presence of an electron-withdrawing substituent can promote high β-selectivity in glycosylation reactions. acs.org

Glycosyl halides, such as 2,6-dideoxyglycosyl bromides , are effective glycosyl donors. acs.org Their synthesis and subsequent glycosylation reactions have been studied, demonstrating that they can provide high β-selectivity under optimized conditions. acs.orgbris.ac.uk The stability and reactivity of these donors are influenced by the protecting groups on the sugar ring. For instance, donors with electron-withdrawing groups tend to be more stable and can lead to higher β-selectivity. mdpi.com

Thioglycosides are another important class of glycosyl donors due to their stability and tunable reactivity. The synthesis of orthogonally protected deoxy amino hexopyranosides, including derivatives of 2-acetamido-4-amino-2,4,6-trideoxy-D-galactose, highlights the use of thioglycosides in the assembly of complex oligosaccharides. nih.gov These building blocks often feature a combination of protecting groups that can be selectively removed to allow for further elongation of the oligosaccharide chain.

The strategic use of protecting groups is exemplified in the synthesis of various carbohydrate building blocks. rsc.orgwiley-vch.de For instance, the regioselective protection of hydroxyl groups allows for the preparation of intermediates with a single free hydroxyl group, which can then act as a glycosyl acceptor. The synthesis of 1,2,3,6-tetrabenzoate from α-D-galactose demonstrates how the inherent reactivity differences of the hydroxyl groups can be exploited for selective protection. rsc.org

Table 2: Examples of Protected Intermediates for 2,6-Dideoxy-β-D-galactose Oligosaccharide Assembly

| Intermediate Type | Protecting Groups | Key Synthetic Steps | Application | Reference |

|---|---|---|---|---|

| 2,6-Dideoxyglycosyl bromide | Acetyl, Benzoyl | Treatment of the corresponding glycosyl acetate with trimethylsilyl bromide. | Glycosyl donor for β-selective glycosylation. | acs.org |

| Thioglycoside | Benzyl, Acetyl, Phthalimido | Multi-step synthesis from a suitable starting sugar, involving selective protection, deoxygenation, and introduction of the thio-aglycon. | Versatile glycosyl donor for oligosaccharide synthesis. | nih.gov |

| Glycosyl acetate | Acetyl, Bromo | Conversion from a glycal or a protected sugar. | Precursor for the in situ generation of glycosyl halides. | bris.ac.ukacs.org |

| 2,4,6-Trideoxy-4-azido glycosyl bromide | Benzoate | In situ generation from the corresponding glycosyl acetate. | Donor for the synthesis of complex natural products. | mdpi.com |

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 2-Acetamido-1,3,6-tri-O-acetyl-6-azido-2,6-dideoxy-D-galactopyranose |

| 2-Azido-2-deoxy-D-galactose |

| Methyl 2-acetamido-4-amino-2,4,6-trideoxy-α-D-galactopyranoside |

| 6-Azido-6-deoxy-α-galactosyl-phytosphingosine |

| 2,6-Dideoxyglycosyl bromide |

| 2-Acetamido-4-amino-2,4,6-trideoxy-D-galactose |

| 1,2,3,6-Tetrabenzoate of α-D-galactose |

Structural Characterization of 2,6 Dideoxy Beta D Galactose Containing Glycans

Spectroscopic Analysis of Complex Carbohydrates

Spectroscopic methods provide unparalleled insight into the atomic-level structure of glycans. NMR and MS are the two most powerful and complementary techniques used in the structural analysis of polysaccharides containing 2,6-dideoxy-beta-D-galactose.

NMR spectroscopy is a cornerstone technique for the de novo structural determination of complex carbohydrates. acs.org It provides detailed information about the number and type of monosaccharide residues, their anomeric configurations, the sequence of residues, and the positions of glycosidic linkages. acs.orgrsc.org

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to resolve the intricate structures of glycans containing this compound.

1D ¹H NMR: The anomeric region (typically δ 4.5-5.5 ppm) of the ¹H NMR spectrum provides initial information on the number of distinct sugar residues in a repeating unit of a polysaccharide. The chemical shifts and coupling constants of the anomeric protons can also give preliminary indications of the anomeric configuration (α or β). nih.gov

COSY (Correlation Spectroscopy): This 2D experiment reveals scalar couplings between protons on adjacent carbons (e.g., H-1 to H-2, H-2 to H-3), allowing for the tracing of proton networks within each sugar residue. nih.govresearchgate.net

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to the entire spin system of a monosaccharide residue. nih.govresearchgate.net This is particularly useful for identifying all the proton signals belonging to a single sugar unit, even in crowded spectral regions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is instrumental in assigning the ¹³C resonances and confirming the identity of each sugar residue based on its characteristic chemical shifts. nih.govnih.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for determining the sequence of monosaccharides by observing correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue. nih.govnih.gov

ROESY (Rotating-frame Overhauser Effect Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space proximity between protons. They are essential for determining the sequence of monosaccharides by observing correlations between the anomeric proton of one residue and a proton on the aglyconic carbon of the next residue. nih.govnih.govslu.se They are also fundamental for conformational analysis of the glycosidic linkages.

A representative study on the O-specific polysaccharide from Proteus vulgaris O45, which contains a 3-acetamido-3,6-dideoxy-D-galactose residue, utilized a combination of COSY, TOCSY, ROESY, and HSQC experiments to establish the complete structure of the pentasaccharide repeating unit. nih.gov Similarly, the structure of a polysaccharide from the marine bacterium Simiduia litorea, containing a 3,6-dideoxy-3-[(R)-2-hydroxypropanoylamino]-D-galactose, was elucidated using these comprehensive 1D and 2D NMR techniques. acs.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for a this compound Residue within a Polysaccharide

| Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 / C-1 | ~4.4 - 4.8 | ~101 - 104 |

| H-2 / C-2 | ~1.8 - 2.1 | ~35 - 38 |

| H-3 / C-3 | ~3.6 - 3.9 | ~70 - 74 |

| H-4 / C-4 | ~3.8 - 4.1 | ~68 - 72 |

| H-5 / C-5 | ~3.7 - 4.0 | ~72 - 76 |

| H-6 (CH₃) / C-6 | ~1.2 - 1.3 | ~16 - 18 |

Note: Chemical shifts are approximate and can vary depending on the specific glycosidic linkage, neighboring residues, and solvent conditions.

The three-dimensional structure of a glycan, which is critical for its interaction with other molecules, is largely defined by the conformation around its glycosidic linkages. These conformations are described by the torsional angles phi (Φ) and psi (Ψ).

NOE/ROE Data: The primary method for determining the conformation of glycosidic linkages is through the measurement of Nuclear Overhauser Effects (NOEs) or Rotating-frame Overhauser Effects (ROEs) between protons across the linkage. nih.govresearchgate.net For a β-glycosidic linkage, strong ROESY cross-peaks are typically observed between the anomeric proton (H-1) of the 2,6-dideoxy-galactose residue and the proton on the linkage carbon of the adjacent sugar. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing valuable constraints for molecular modeling. slu.se

Scalar Coupling Constants: Three-bond heteronuclear scalar coupling constants (³JC,H) across the glycosidic bond can also provide information about the torsional angles. nih.gov Karplus-type relationships exist that correlate the magnitude of these coupling constants to the dihedral angle of the coupled nuclei. nih.gov

Molecular Modeling: The experimental data from NOE/ROE and scalar coupling constants are often used as restraints in molecular mechanics or molecular dynamics simulations to generate a model of the glycan's three-dimensional structure. researchgate.net This computational approach helps to define the preferred conformation of the glycosidic linkages in solution. researchgate.net

The exo-anomeric effect, a stereoelectronic effect, also plays a significant role in influencing the conformation around the glycosidic bond. researchgate.netdalalinstitute.com

Mass spectrometry is a highly sensitive technique that provides information on the molecular weight of the glycan, its monosaccharide composition, and the sequence of the sugar residues. niscpr.res.insigmaaldrich.com

Ionization Techniques: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization methods used for analyzing glycans. ESI-MS is particularly well-suited for analyzing polar, non-volatile molecules like carbohydrates in solution, while MALDI-TOF (Time-of-Flight) is often used for determining the molecular weight of larger polysaccharides. nih.gov

Composition Analysis: The monosaccharide composition of a glycan can be determined by hydrolyzing the polysaccharide into its constituent monosaccharides, derivatizing them (e.g., as alditol acetates), and analyzing the products by gas chromatography-mass spectrometry (GC-MS). hebmu.edu.cn

Sequencing by Tandem MS (MS/MS): Sequencing of oligosaccharides is typically performed using tandem mass spectrometry (MS/MS). In an MS/MS experiment, a specific parent ion (e.g., the molecular ion of an oligosaccharide) is selected and subjected to fragmentation. The resulting fragment ions are then analyzed. Cleavage of the glycosidic bonds is the most common fragmentation pathway, producing B- and Y-type ions. nih.govresearchgate.net Analysis of the mass differences between these fragment ions allows for the determination of the monosaccharide sequence. Cross-ring fragmentation (A- and X-type ions) can sometimes provide information about the linkage positions. nih.gov

For instance, in the structural analysis of the O-antigen of Rhizobium etli, ESI-MS/MS was used to sequence an oligosaccharide derived from the polysaccharide, confirming the arrangement of the sugar residues, which included a 2-acetamido-2,6-dideoxy-D-glucose (QuiNAc) unit. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Linkage and Anomeric Configuration Determination

Establishing the precise connectivity and stereochemistry of the glycosidic bonds is a critical step in structural elucidation.

Methylation Analysis: This classical chemical method is used to determine the positions of glycosidic linkages. hebmu.edu.cnaalto.fi The free hydroxyl groups of the polysaccharide are first methylated. The methylated polysaccharide is then hydrolyzed, the resulting partially methylated monosaccharides are reduced to alditols and then acetylated. The resulting partially methylated alditol acetates (PMAAs) are identified by GC-MS. hebmu.edu.cnaalto.fi The positions of the O-acetyl groups correspond to the original positions of the glycosidic linkages. For example, the identification of 1,5-di-O-acetyl-2,6-dideoxy-3,4-di-O-methyl-galactitol would indicate a (1→5)-linked 2,6-dideoxy-galactose residue.

NMR for Anomeric Configuration: The anomeric configuration (α or β) of the this compound residue is typically determined by NMR spectroscopy. For a β-configuration in the galacto- series, the anomeric proton (H-1) is in an axial position, leading to a relatively large coupling constant (³JH1,H2 ≈ 7-9 Hz) with the trans-axial H-2 proton. However, in 2,6-dideoxy sugars, the absence of the H-2 proton simplifies this, and the configuration is often confirmed by the chemical shift of the anomeric carbon (C-1), which typically resonates at a lower field (δ > 100 ppm) for β-anomers compared to α-anomers. researchgate.net Additionally, NOE correlations can confirm the configuration; for a β-linkage, NOEs are expected between H-1 and H-3/H-5 of the same residue, whereas for an α-linkage, an NOE between H-1 and H-2 is characteristic. slu.se

Analysis of Non-Sugar Substituents (e.g., Amino, Acetyl, Phosphate (B84403), Sulfate)

Glycans are often modified with non-carbohydrate substituents that can significantly impact their biological activity. Identifying these substituents and their location is crucial.

NMR Spectroscopy: NMR is highly effective for identifying and locating non-sugar substituents.

Acetyl Groups: O-acetyl or N-acetyl groups are readily identified by sharp singlets in the ¹H NMR spectrum around δ 2.0-2.2 ppm and corresponding carbonyl and methyl signals in the ¹³C NMR spectrum. nih.gov The location of O-acetyl groups can be determined by observing the downfield shift of the proton and carbon at the site of substitution in HSQC and HMBC spectra.

Amino Groups: The presence of an amino group (often acylated) causes a significant downfield shift of the attached carbon's resonance in the ¹³C NMR spectrum (typically to δ 50-60 ppm). nih.govmdpi.com

Phosphate Groups: ³¹P NMR spectroscopy is used to directly observe phosphate groups. acs.org Coupling between ³¹P and nearby protons (¹H) or carbons (¹³C) in 2D NMR spectra (e.g., ¹H,³¹P-HMBC) can pinpoint the location of phosphorylation. niscpr.res.in

Sulfate (B86663) Groups: The presence of sulfate groups causes a downfield shift of the α-carbon and a smaller downfield shift of the adjacent β-carbons in the ¹³C NMR spectrum. oup.comwgtn.ac.nz While challenging to observe directly by NMR, their presence and location can be inferred from these chemical shift changes and confirmed by mass spectrometry.

Mass Spectrometry: MS can readily detect the mass increase corresponding to various substituents. Fragmentation patterns in MS/MS spectra can often help to locate the substituent on a specific residue. For example, the loss of 80 Da (SO₃) or 98 Da (H₃PO₄) in a mass spectrum is indicative of sulfation or phosphorylation, respectively. oup.com

Chemical Methods: Chemical analyses, such as colorimetric assays, can be used for the quantitative determination of substituents like sulfate and phosphate groups. researchgate.net

For example, studies on the O-specific polysaccharide of Proteus vulgaris O45 identified a 3-acetamido-4-O-acetyl-3,6-dideoxygalactose residue, with the positions of the acetyl groups confirmed by 2D NMR experiments. nih.gov In another case, the O-specific polysaccharide of Hafnia alvei was found to contain 3,6-dideoxy-3-formamido-D-glucose, where the location of the N-formyl group was determined by an NOE experiment. nih.gov

Biological Roles and Mechanisms in Research Systems Non Clinical

Contribution to Microbial Pathogenesis and Virulence

The presence of 2,6-dideoxy-beta-D-galactose and related structures on the microbial cell surface is crucial for the interaction of pathogens with their environment and hosts.

Role in Cell Surface Structures (e.g., Host-Pathogen Interactions, Adhesion)

The cell surface of bacteria is a critical interface for interacting with the host. Polysaccharides, particularly lipopolysaccharides (LPS) in Gram-negative bacteria, are key components of this interface and are involved in adhesion and pathogenesis. The monosaccharide composition of these polysaccharides can significantly influence their biological function.

Derivatives of 2,6-dideoxy-galactose are known constituents of the LPS of certain pathogenic bacteria. For instance, 2-amino-2,6-dideoxy-D-galactose (D-fucosamine) has been identified as a component of the lipopolysaccharide antigen of Pseudomonas aeruginosa immunotype 4. nih.gov This finding underscores the role of such deoxysugars in the structure of the bacterial outer membrane, which is a primary point of contact with host cells.

Furthermore, studies have shown that the presence of specific sugars can influence bacterial adhesion, a critical step in pathogenesis. For example, D-galactose has been shown to induce the production of extracellular polymeric substances (EPS) in consortia of acidophilic bacteria. This increase in EPS production enhances microbial attachment to mineral surfaces. frontiersin.org While this research was conducted in a biomining context, it highlights a general principle: the availability and recognition of specific sugars, like galactose and its derivatives, can modulate the adhesive properties of bacteria. This modulation of adhesion is a fundamental aspect of host-pathogen interactions.

Glycoengineering of Microorganisms

The modification of microbial surface glycans, or glycoengineering, is a strategy to alter the properties of microorganisms. While specific examples of incorporating this compound into microbial surfaces through glycoengineering are not extensively detailed in the available research, studies on related sugar analogs provide proof-of-concept. For instance, the hexose analog 2-deoxy-D-galactose can be incorporated into the oligosaccharide moieties of glycoproteins in the human hepatoma cell line HepG2. nih.gov This demonstrates that cellular machinery can recognize and utilize deoxysugar analogs. This principle could potentially be applied to microbial systems to modify their surface properties and study the effects on virulence and other biological functions.

Function in Glycosylated Natural Product Bioactivity

Many natural products owe their biological activity to the presence of sugar moieties. Deoxysugars, in particular, are often critical for the therapeutic effects of these compounds.

Modulation of Biological Activity through Deoxysugar Components

The deoxysugar components of natural products can significantly influence their biological activity. The removal or alteration of these sugars often leads to a decrease or change in the compound's efficacy. For example, the macrolide antibiotic tylosin, which contains the deoxysugar mycaminose, demonstrates the importance of its sugar components. The derivative demycinosyl tylosin, which lacks the mycinose sugar, exhibits strong antibiotic activity, even against Gram-negative bacteria, a spectrum of activity not seen with tylosin itself. nih.gov This illustrates how the presence and nature of deoxysugars can modulate the biological and therapeutic properties of a natural product.

Studies on Glycosyltransferase Specificity with this compound Derivatives

Glycosyltransferases are enzymes that catalyze the attachment of sugars to aglycones or other sugars. The substrate specificity of these enzymes is a key factor in the biosynthesis of glycosylated natural products. Studies have investigated the ability of glycosyltransferases to utilize deoxysugar donors.

Bovine beta-(1->4)-galactosyltransferase has been shown to transfer 6-deoxy-D-galactose from UDP-6-deoxy-D-galactose to N-acetyl-D-glucosamine. The rate of transfer for 6-deoxy-D-galactose was found to be 1.3% of that for D-galactose. merckmillipore.com Although the efficiency is reduced, this demonstrates that the enzyme can accommodate the deoxygenation at the C-6 position. This flexibility has implications for the chemoenzymatic synthesis of novel glycosylated compounds with potentially altered biological activities.

| Sugar Donor | Relative Transfer Rate (%) | Reference |

|---|---|---|

| D-Galactose | 100 | merckmillipore.com |

| 6-Deoxy-D-galactose | 1.3 | merckmillipore.com |

Enzyme-Substrate Interactions and Inhibition Studies (In Vitro/Mechanistic)

The study of how enzymes interact with this compound and its derivatives provides insight into the catalytic mechanisms and potential for enzyme inhibition.

Research on beta-D-galactosidases has shown that these enzymes can be inhibited by D-galactose and its analogs. nih.govresearchgate.net This suggests that deoxygenation at the C-2 and C-6 positions could influence the binding and catalytic activity of such enzymes.

More detailed structural and functional studies have been conducted on enzymes involved in the biosynthesis of related deoxysugars. For example, the N-acetyltransferase QdtC is involved in the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose. The crystal structure of QdtC has been solved in complex with CoA and dTDP-3-amino-3,6-dideoxy-alpha-D-galactose (dTDP-D-Fucp3N). nih.gov This work revealed the key amino acid residues responsible for binding the dTDP-sugar ligand.

| Amino Acid Residue | Subunit Location | Reference |

|---|---|---|

| Glu 141 | Subunit A | nih.gov |

| Asn 159 | Subunit A | nih.gov |

| Asp 160 | Subunit A | nih.gov |

| His 134 | Subunit B | nih.gov |

Kinetic analysis of site-directed mutants of QdtC has provided a proposed catalytic mechanism where the acetylation of the sugar's amino group does not require a catalytic base from the enzyme. nih.gov These detailed mechanistic studies on enzymes that process sugars structurally similar to this compound are crucial for understanding the fundamental principles of their biological recognition and transformation.

As a Substrate or Product in Enzymatic Reactions

In bacterial systems, 2,6-dideoxyhexoses are typically synthesized as nucleotide-activated sugars, which serve as precursors for their incorporation into various glycoconjugates. The biosynthesis of these sugars is a multi-step enzymatic process. Most deoxysugars produced in bacterial secondary metabolism originate from TDP-α-D-glucose. nih.gov

The enzymatic pathway to 2,6-dideoxy sugars begins with the key intermediate TDP-4-keto-6-deoxy-α-D-glucose. nih.gov This molecule acts as a critical branch point. To generate the 2,6-dideoxy structure, a 2-dehydratase enzyme catalyzes the 2-deoxygenation reaction, forming a 3,4-diketo sugar intermediate. nih.gov This unstable intermediate is then acted upon by a 3-ketoreductase, which reduces the 3-keto group to produce a TDP-4-keto-2,6-dideoxy sugar. nih.gov The stereochemistry of the resulting hydroxyl group at the C3 position is dependent on the specific 3-ketoreductase used. nih.gov

Further enzymatic modifications can occur. For instance, dTDP-4-amino-4,6-dideoxy-D-galactose can serve as a substrate for an acyltransferase, which catalyzes the transfer of an acetyl group from acetyl-CoA to form dTDP-4-acetamido-4,6-dideoxy-alpha-D-galactose. wikipedia.org Chemoenzymatic strategies have also been developed, exploiting the flexible substrate specificity of enzymes from the dTDP-β-L-rhamnose biosynthesis pathway to produce various dTDP-activated 2,6-dideoxyhexoses. nih.gov One such strategy yielded dTDP-2,6-dideoxy-β-L-arabino-hexose (dTDP-β-L-olivose) on a 30-mg scale through enzymatic synthesis. nih.gov

| Enzyme Class | Substrate | Product | Pathway |

|---|---|---|---|

| 2-Dehydratase (2-DH) | TDP-4-keto-6-deoxy-α-D-glucose | TDP-3,4-diketo-2,6-dideoxy-α-D-glucose intermediate | TDP-2,6-dideoxy sugar biosynthesis nih.gov |

| 3-Ketoreductase (3-KR) | TDP-3,4-diketo-2,6-dideoxy-α-D-glucose intermediate | TDP-4-keto-2,6-dideoxy-α-D-glucose | TDP-2,6-dideoxy sugar biosynthesis nih.gov |

| dTDP-4-amino-4,6-dideoxy-D-galactose acyltransferase | dTDP-4-amino-4,6-dideoxy-α-D-galactose and Acetyl-CoA | dTDP-4-acetamido-4,6-dideoxy-α-D-galactose | Enterobacterial common antigen biosynthesis wikipedia.org |

| dTDP-4-dehydrorhamnose reductase | dTDP-2,6-dideoxy-4-keto-α-D-glucose | dTDP-2,6-dideoxy-β-L-arabino-hexose | Chemoenzymatic synthesis nih.gov |

Derivatives as Enzyme Inhibitors (e.g., α-Galactosidase)

The development of glycosidase inhibitors is a significant area of therapeutic research, particularly for lysosomal storage disorders such as Fabry disease, which is caused by a deficiency in α-galactosidase A. nih.gov While a wide array of carbohydrate-related inhibitors for α-galactosidase have been investigated, including iminosugars like 1-deoxygalactonojirimycin (DGJ) and aminocyclopentane derivatives, specific inhibitors derived directly from this compound are not extensively documented in preclinical research. nih.govresearchgate.netsemanticscholar.org

Research has often focused on modifying related structures to achieve potent inhibition. For example, fucose, which is 6-deoxy-galactose, is a structurally similar monosaccharide. Inhibitors of α-L-fucosidase, an enzyme that cleaves terminal fucose residues, are considered to have therapeutic potential for conditions such as fucosidosis and gastric diseases associated with Helicobacter pylori. nih.gov Furthermore, studies on other 2,6-dideoxy sugars have yielded inhibitors for different enzymes; for instance, n-propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-d-glucopyranoside was found to be a competitive inhibitor of β-galactosidase from E. coli. nih.gov This highlights a research strategy where the 2,6-dideoxy scaffold is utilized, but the target enzyme is not α-galactosidase. The focus in α-galactosidase inhibitor design has remained on compounds that more closely mimic the transition state of the natural substrate, galactose, often involving nitrogen-containing rings that resemble the oxocarbenium ion intermediate. researchgate.net

Immunological Implications of Bacterial Glycoconjugates

Antigenic Determinants in O-Antigens

The O-antigen is the outermost region of the lipopolysaccharide (LPS) complex in the outer membrane of Gram-negative bacteria and is a major surface antigen. The structural diversity of O-antigens, which arises from different sugar compositions and linkages, is crucial for the bacterium's ability to evade the host immune system. researchgate.net Deoxy sugars, particularly 6-deoxysugars and 2,6-dideoxysugars, are common and immunologically significant components of these O-antigens. ibb.waw.placs.org

Derivatives of 2,6-dideoxy-galactose have been identified as key constituents of the O-antigens of several bacterial species. For example, 2-amino-2,6-dideoxy-galactose is a component of the LPS antigen in Pseudomonas aeruginosa immunotype 4. nih.gov Similarly, the biosynthesis of 2-acetamido-2,6-dideoxy-L-hexoses, including the L-galacto isomer (L-fucosamine), from UDP-D-N-acetylglucosamine is essential for O-antigen formation in various Gram-positive and Gram-negative bacteria. researchgate.net The presence of these unique sugars makes the O-antigen a specific marker for different bacterial serotypes and a primary target for the host's adaptive immune response.

| Bacterial Species/Serotype | 2,6-Dideoxy Sugar Derivative in O-Antigen | Significance |

|---|---|---|

| Pseudomonas aeruginosa (Immunotype 4) | 2-amino-2,6-dideoxy-galactose | Constituent of the core lipopolysaccharide antigen. nih.gov |

| Shigella boydii (Type 13) | UDP-2-acetamido-2,6-dideoxy-l-glucose | Genes for the synthesis of this precursor are located in the O-antigen gene cluster. researchgate.net |

| General Gram-negative Bacteria | L-rhamnose (6-deoxy-L-mannose) | A common 6-deoxysugar in O-antigens required for virulence. acs.org |

Research on Carbohydrate-Based Vaccine Development (Excluding Clinical Trials)

The presence of unique and immunogenic carbohydrates like this compound on the surface of pathogens makes them attractive targets for vaccine development. nih.gov Carbohydrate-based vaccines aim to elicit a specific and protective antibody response against these surface glycans. frontiersin.org A common strategy is to conjugate the carbohydrate antigen to a carrier protein to enhance its immunogenicity, converting a T-cell-independent response into a more robust T-cell-dependent response. nih.gov

Preclinical research has explored the use of 6-deoxy-galactose derivatives in conjugate vaccines. In one study, a synthetic version of a 6''-amino-6''-deoxy-α-GalCer analogue, a derivative of 6-deoxy-galactose, was conjugated to a peptide antigen from the malaria parasite Plasmodium. This self-adjuvanting glycolipid-peptide conjugate was evaluated in mice. The research, which did not include clinical trials, found that the conjugate vaccine generated potent T cell responses in the liver and provided protective immunity against a malaria sporozoite challenge. This demonstrates the potential of using modified 6-deoxy-galactose structures to create effective, targeted vaccines against infectious diseases. The covalent linkage of the carbohydrate antigen to an adjuvant or carrier is often critical for inducing a strong immune response. frontiersin.org

| Vaccine Target | Carbohydrate Antigen Component | Carrier/Adjuvant System | Key Preclinical Finding |

|---|---|---|---|

| Liver-stage Malaria (Plasmodium) | 6''-amino-6''-deoxy-α-GalCer analogue (a 6-deoxy-galactose derivative) conjugated to a peptide antigen. | Self-adjuvanting glycolipid-peptide conjugate. | Induced potent hepatic T cell responses and protective immunity in a mouse challenge model. |

| General Bacterial Pathogens | Bacterial capsular polysaccharides or O-antigen repeating units. | Carrier proteins such as Tetanus Toxoid (TT) or Cross-Reactive Material 197 (CRM197). nih.gov | Conjugation enhances immunogenicity, leading to the development of vaccines against bacteria like S. pneumoniae and H. influenzae. nih.gov |

Advanced Research Methodologies and Applications

Chemoenzymatic Synthesis of Nucleotide-Activated 2,6-Dideoxyhexoses

The synthesis of nucleotide-diphosphate (NDP)-activated 2,6-dideoxyhexoses, including the galactose configuration, is crucial for their use in biocatalytic processes to create novel glycosylated compounds. nih.govnih.gov Chemoenzymatic strategies have proven particularly effective, leveraging the substrate flexibility of certain enzymes to produce these valuable building blocks. nih.gov

A common approach begins with the enzymatic synthesis of a key intermediate, TDP-4-keto-6-deoxy-α-D-glucose. nih.govnih.gov This intermediate serves as a branching point for the biosynthesis of various deoxysugars. nih.gov For the generation of 2,6-dideoxyhexoses, this intermediate undergoes a 2-deoxygenation reaction catalyzed by a 2-dehydratase enzyme. nih.gov Subsequent stereospecific reductions at the C-3 and C-4 positions by different ketoreductases can then lead to the desired stereoisomer, such as a 2,6-dideoxy-D-galactose derivative. researchgate.net

One documented chemoenzymatic strategy exploited the enzymes from the dTDP-β-L-rhamnose biosynthetic pathway in Salmonella enterica. nih.govresearchgate.net This system was used to produce dTDP-2,6-dideoxy-4-keto-α-D-glucose on a milligram scale. nih.govresearchgate.net This intermediate was then subjected to chemical reduction to yield dTDP-2,6-dideoxy-α-D-arabino-hexose (dTDP-α-D-olivose), demonstrating a successful combination of enzymatic and chemical steps. nih.gov Such NDP-activated 2,6-dideoxysugars are essential donor substrates for glycosyltransferases, enabling the in vitro synthesis of novel bioactive compounds. nih.govresearchgate.net

Furthermore, protein engineering has been employed to enhance the synthesis of these sugar nucleotides. By creating mutant glycosyltransferases with increased flexibility, researchers can synthesize a wider array of NDP-sugars, including those with unique functionalities like 2,6-dideoxy structures. pnas.orgpnas.org For instance, an engineered variant of the glycosyltransferase OleD, termed OleD Loki, was capable of synthesizing 30 distinct NDP-sugars, including a precursor to TDP-D-olivose, a 2,6-dideoxysugar. pnas.org This highlights the power of combining enzymatic pathways with protein engineering to access a diverse range of activated deoxysugars for further applications.

Combinatorial Biosynthesis for Deoxysugar Diversity

Combinatorial biosynthesis has emerged as a powerful strategy for generating structural diversity in natural products, particularly by altering their deoxysugar components. researchgate.netnih.govasm.org This approach involves the rational mixing and matching of biosynthetic genes from different pathways to create "unnatural" gene clusters that can produce novel deoxysugars. researchgate.net The inherent flexibility of many deoxysugar biosynthetic enzymes and glycosyltransferases (GTs) is the cornerstone of this methodology. researchgate.netnih.gov

The biosynthesis of deoxysugars typically starts from a common precursor, such as TDP-4-keto-6-deoxy-D-glucose, which is then modified by a series of enzymes including dehydratases, ketoreductases, epimerases, and aminotransferases. nih.govnih.gov By swapping these enzymes between different pathways, a wide array of deoxysugars can be generated. For example, the exchange of a 4-ketoreductase gene in a pathway can lead to a different stereochemical outcome at the C-4 position, resulting in a different deoxysugar. nih.gov

A notable application of this strategy was the reconstitution of gene clusters in Streptomyces species to produce four different D-configured 2,6-dideoxyhexoses: D-olivose, D-oliose, D-digitoxose, and D-boivinose. researchgate.net This was achieved by expressing combinations of genes, including 2,3-dehydratases and various 3- and 4-ketoreductases, in a suitable host strain. researchgate.net The newly synthesized deoxysugars were then transferred to an aglycone by a promiscuous glycosyltransferase, demonstrating the feasibility of the approach. nih.govgenscript.com

This "glycorandomization" approach allows for the modification of the glycosylation patterns of bioactive molecules, which can significantly impact their biological activity. researchgate.netresearchgate.net The ability to generate libraries of glycosylated derivatives through combinatorial biosynthesis is a valuable tool for drug discovery, potentially leading to compounds with improved efficacy or novel mechanisms of action. nih.govresearchgate.net The development of specialized host strains and modular "BioBricks" gene cassettes further streamlines the process of engineering deoxysugar biosynthetic pathways. genscript.com

Glycoconjugate Synthesis for Biological Probes

The synthesis of glycoconjugates containing 2,6-dideoxy-β-D-galactose and related deoxysugars is essential for creating biological probes to investigate a wide range of biological processes. These probes are instrumental in studying protein-carbohydrate interactions, enzyme mechanisms, and the structure-activity relationships of glycosylated natural products. hilarispublisher.comnih.gov

A primary strategy for creating these glycoconjugates is through glycosylation reactions where an activated deoxysugar donor is coupled with an acceptor molecule, which can be an aglycone, a peptide, or another sugar. nih.govacs.org The synthesis of the 2,6-dideoxyglycosyl donor is a critical first step. Due to the lack of a C2-hydroxyl group, controlling the stereoselectivity of the glycosidic bond formation can be challenging. acs.org Researchers have developed various methods to synthesize β-2,6-dideoxyglycosides with high selectivity. acs.org

One approach involves the use of 2,6-dideoxyglycosyl bromides as donors under carefully controlled conditions, which has been shown to produce β-glycosides with good selectivity. acs.org Another method relies on the in situ generation of glycosyl iodides from glycosyl acetates, which then react with nucleophiles to form the desired glycoconjugate. nih.govbris.ac.uk This technique has been successfully applied in the synthesis of complex natural products like landomycin A, which contains a 2,6-dideoxy-sugar chain. nih.govacs.org

The resulting glycoconjugates serve as valuable tools. For instance, synthetic deoxyglycoside analogues of natural products can be used to probe the structural determinants of antibacterial activity. ulisboa.pt By systematically modifying the sugar moiety, researchers can gain insights into how the carbohydrate portion of a molecule contributes to its biological function. Furthermore, the attachment of reporter groups, such as fluorophores or affinity tags, to the deoxysugar allows for the visualization and tracking of these molecules within biological systems. The Amadori rearrangement has also been explored as a method for creating non-natural C-glycosyl type glycoconjugates, expanding the toolbox for generating novel biological probes. beilstein-journals.org

Computational and Modeling Approaches for Glycan Structure and Function

Computational and modeling approaches are indispensable tools for understanding the three-dimensional structure, dynamics, and function of glycans, including those containing 2,6-dideoxy-β-D-galactose. glycoforum.gr.jpresearchgate.net Given the inherent flexibility of carbohydrates, experimental methods alone often struggle to capture the full conformational landscape of these molecules. researchgate.netbeilstein-journals.org Molecular dynamics (MD) simulations, in particular, provide atomic-level insights into the dynamic behavior of glycans and their interactions with other molecules. glycoforum.gr.jpnih.gov

MD simulations track the movement of atoms over time by solving Newton's equations of motion, using a set of parameters known as a force field to describe the interatomic forces. glycoforum.gr.jp Several force fields, such as CHARMM, GLYCAM, and GROMOS, have been specifically parameterized to accurately model carbohydrates, accounting for unique stereoelectronic effects like the anomeric effect. glycoforum.gr.jpbiorxiv.org These simulations can reveal the preferred conformations of glycosidic linkages, the flexibility of the sugar rings, and the intricate network of hydrogen bonds that stabilize glycan structures. glycoforum.gr.jpnih.gov

These computational methods are crucial for several reasons. They can:

Predict 3D Structures: Tools like GLYCAM-Web allow researchers to generate experimentally consistent 3D models of complex glycans from their primary sequence. biorxiv.org

Elucidate Protein-Glycan Interactions: MD simulations can detail the dynamic interactions between a glycan and its protein receptor, identifying key residues and water molecules involved in binding. nih.govnsf.gov This is vital for understanding biological recognition events and for designing drugs that can modulate these interactions. ulisboa.pt

Interpret Experimental Data: Computational models can be used to calculate properties that are directly comparable to experimental data, such as from NMR spectroscopy, helping to refine and validate structural models. glycoforum.gr.jpnih.gov

Guide Synthetic Efforts: By predicting how structural modifications will affect the conformation and binding properties of a glycan, computational models can help guide the rational design of new biological probes and therapeutic agents. beilstein-journals.org

For example, MD simulations have been used to understand the role of N-glycans in the function of viral spike proteins and to study the interactions of glycoside antibiotics with bacterial cell membranes. ulisboa.ptnsf.gov As computational power and algorithmic efficiency continue to improve, these modeling approaches will become even more integral to the field of glycoscience. researchgate.net

Future Directions in 2,6 Dideoxy Beta D Galactose Research

Elucidation of Novel Biosynthetic Pathways

The biosynthesis of deoxysugars is a complex enzymatic process that presents numerous opportunities for discovery and engineering. While the general pathways for the formation of 2,6-dideoxyhexoses are understood, future research will focus on uncovering novel enzymatic transformations and alternative biosynthetic routes. Combined genetic, biochemical, and chemical methodologies will be instrumental in dissecting the individual steps of these pathways. acs.org This approach allows for the identification of enzymes with unique catalytic mechanisms and substrate specificities.

A key area of future investigation will be the characterization of unannotated or poorly understood enzymes within known biosynthetic gene clusters that produce 2,6-dideoxy-beta-D-galactose-containing natural products. The exploration of microbial genomes, particularly from underexplored environments, is expected to reveal entirely new gene clusters encoding for the biosynthesis of this and other rare sugars. Understanding these novel pathways will not only expand our fundamental knowledge of carbohydrate metabolism but also provide a new toolkit of enzymes for use in synthetic biology and biocatalysis.

Development of Advanced Stereoselective Synthetic Strategies

The chemical synthesis of this compound and its corresponding glycosides remains a significant challenge due to the absence of a directing group at the C-2 position, making stereocontrol at the anomeric center difficult. Future synthetic strategies will focus on the development of highly stereoselective methods to access the β-glycosidic linkage, which is often crucial for biological activity.

Recent advancements have seen the emergence of novel catalytic systems and reagent-controlled approaches to address this challenge. For instance, the use of boronic acid catalysts has shown promise in achieving moderate to good β-selectivities in the synthesis of 2,6-dideoxyglycosides. acs.org Similarly, cyclopropenium cation-catalyzed dehydrative glycosylation has been demonstrated to produce β-linked 2,6-dideoxyglycosyl bromides with high selectivity. acs.org Future efforts will likely focus on refining these catalytic systems to improve yields and achieve even higher levels of stereocontrol. One-pot synthesis strategies, which streamline the construction of complex oligosaccharides containing this compound, will also be a major area of development, offering a more efficient alternative to traditional stepwise approaches. acs.org

| Synthetic Strategy | Catalyst/Reagent | Typical Yields | Key Advantages |

| Boronic Acid-Catalyzed Glycosylation | Boronic Acid | 46-69% | Good β-selectivity |

| Dehydrative Glycosylation | Cyclopropenium Cation | 72-94% (for bromide synthesis) | High β:α selectivities (≥6:1) |

| One-Pot Iterative Synthesis | Dimethylformamide Modulation | Good | Efficient for oligosaccharide synthesis |

Exploration of Undiscovered Biological Roles in Diverse Systems

The known biological activities of this compound are largely tied to its presence in natural products with antibiotic and anticancer properties. However, the full spectrum of its biological roles is likely far broader. Future research will venture into exploring the potential involvement of this dideoxysugar in other fundamental biological processes.

Given the established importance of glycans in cell-cell communication, immune responses, and protein folding, it is plausible that this compound, either as a free sugar or as part of a larger glycoconjugate, could play a role in these areas. Investigations into its potential as a signaling molecule, a modulator of protein function, or a component of the cellular surface involved in recognition events could unveil novel biological functions. nih.gov The study of its interactions with glycan-binding proteins (lectins) and other cellular receptors will be a critical avenue of research. nih.gov Furthermore, exploring its potential roles in non-mammalian systems, such as in plant defense mechanisms or microbial pathogenesis, could open up new fields of study.

Applications in Glycoengineering and Synthetic Biology Beyond Traditional Contexts

The fields of glycoengineering and synthetic biology offer exciting opportunities to harness the unique properties of this compound for novel applications. Moving beyond the traditional context of antibiotic development, future research will focus on integrating this dideoxysugar into new molecular frameworks to create novel biomaterials, diagnostics, and therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products